Home > Products > Screening Compounds P138134 > (D-Arg0,Hyp3,D-Phe7,Leu8)-Bradykinin
(D-Arg0,Hyp3,D-Phe7,Leu8)-Bradykinin -

(D-Arg0,Hyp3,D-Phe7,Leu8)-Bradykinin

Catalog Number: EVT-10917805
CAS Number:
Molecular Formula: C57H89N19O13
Molecular Weight: 1248.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin is a synthetic analog of the naturally occurring peptide bradykinin, which is a nonapeptide involved in various physiological processes, including vasodilation and inflammation. The compound features specific modifications to enhance its biological activity and receptor selectivity. Bradykinin itself has the amino acid sequence RPPGFSPFR and is primarily recognized for its role as a potent vasodilator through interaction with bradykinin receptors (B1R and B2R) .

Source

Bradykinin was first identified in the 1920s and has since been extensively studied for its physiological roles and potential therapeutic applications. The synthetic analog (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin was developed to improve upon the pharmacological properties of bradykinin, particularly in targeting specific receptor subtypes more effectively.

Classification

(D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin is classified as a peptide hormone and a kinin. It belongs to the broader category of G-protein-coupled receptor (GPCR) ligands due to its mechanism of action involving receptor activation .

Synthesis Analysis

Methods

The synthesis of (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time through coupling reactions.
  2. Protecting Groups: Protecting groups are used to prevent unwanted reactions during synthesis. For example, the side chains of amino acids like aspartic acid or lysine may be protected using standard protecting strategies.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to isolate the desired product from impurities.
Molecular Structure Analysis

Structure

The molecular structure of (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin can be analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The structural modifications include:

Data

The molecular formula for (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin is C50H73N15O11 with a molecular weight of approximately 1046.23 g/mol .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin are related to its interactions with bradykinin receptors. Upon binding to these receptors:

  1. Activation of G-Proteins: The binding triggers conformational changes in the receptor that activate associated G-proteins.
  2. Signal Transduction Pathways: This leads to downstream signaling pathways that mediate physiological effects such as vasodilation.

Technical Details

Studies employing cryo-electron microscopy have elucidated the intricate details of how bradykinin binds to its receptors and activates intracellular signaling cascades .

Mechanism of Action

Process

(D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin acts primarily on B2R and B1R receptors:

  1. Receptor Binding: The modified peptide binds with high affinity to the bradykinin receptors.
  2. G-Protein Coupling: This interaction activates Gq proteins that initiate phospholipase C signaling pathways.
  3. Physiological Effects: The result is an increase in intracellular calcium levels leading to smooth muscle relaxation and vasodilation.

Data

Research indicates that modifications in the peptide structure significantly enhance its selectivity and potency at these receptors compared to native bradykinin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Soluble in water and other polar solvents due to its peptide nature.

Chemical Properties

  • Stability: Peptide stability can be influenced by environmental factors such as pH and temperature.
  • Reactivity: The presence of functional groups makes it susceptible to hydrolysis under certain conditions.

Relevant analyses suggest that structural modifications enhance stability against enzymatic degradation compared to natural bradykinin .

Applications

Scientific Uses

(D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin has several potential applications in scientific research:

  1. Pharmacological Research: Used as a tool compound for studying GPCR signaling pathways.
  2. Therapeutic Development: Investigated for potential use in treating conditions related to cardiovascular diseases due to its vasodilatory effects.
  3. Biochemical Studies: Serves as a model compound for designing new analogs with improved pharmacokinetic properties.
Synthesis and Molecular Design of (D-Arg0,Hyp3,D-Phe7,Leu8)-Bradykinin

Solid-Phase Peptide Synthesis Methodologies

(D-Arg⁰,Hyp³,D-Phe⁷,Leu⁸)-Bradykinin is synthesized using Solid-Phase Peptide Synthesis (SPPS), which enables precise control over its non-natural amino acid incorporations. Two primary orthogonal protection strategies dominate SPPS:

  • Boc/Benzyl (Bzl) Strategy: Uses acid-labile tert-butyloxycarbonyl (Boc) for temporary Nα-amino protection and benzyl-based groups for permanent side-chain protection. Deprotection employs trifluoroacetic acid (TFA) for Boc removal, while resin cleavage and final deprotection require strong acids like hydrogen fluoride (HF). This method risks side reactions with tryptophan, cysteine, or methionine residues due to tert-butyl cation formation, necessitating scavengers like dithioethane [7].
  • Fmoc/tert-butyl (tBu) Strategy: Utilizes base-labile 9-fluorenylmethoxycarbonyl (Fmoc) for Nα-protection and acid-labile tert-butyl groups for side chains. Deprotection involves piperidine, triggering β-elimination to release dibenzofulvene, which is scavenged to prevent side reactions. Fmoc chemistry is milder and dominates modern peptide synthesis due to reduced aggregation and compatibility with acid-sensitive residues [2] [7].

Automated synthesizers (e.g., CS Bio Co. and Protein Technologies systems) facilitate chain assembly. Coupling reagents like HATU or HBTU enable efficient amide bond formation, while in situ neutralization (e.g., with diisopropylethylamine) minimizes aggregation during Boc-SPPS. For this bradykinin analog, Fmoc-SPPS is preferred due to Hyp³ and D-amino acid incorporation, which are susceptible to acid-induced side reactions [2] [7].

Table 1: SPPS Methodologies for Synthetic Bradykinin Analogs

StrategyNα-ProtectionSide-Chain ProtectionCleavage/DeprotectionAdvantages
Boc/BzlBoc (TFA-labile)Bzl-based (HF-labile)Strong acids (HF, TFMSA)High yield for long peptides
Fmoc/tBuFmoc (piperidine-labile)tBu (TFA-labile)TFA cocktailsMild conditions; avoids repetitive acidolysis

After synthesis, the peptide is cleaved from the resin, purified via reverse-phase HPLC, and characterized by mass spectrometry (MW: 1248.46 g/mol; C₅₇H₈₉N₁₉O₁₃) [1].

Position-Specific D-Amino Acid Substitutions and Structural Implications

The analog incorporates D-arginine at position 0 (N-terminus) and D-phenylalanine at position 7, which are critical for its antagonist profile:

  • D-Arg⁰: Extends the peptide backbone N-terminally, introducing a cationic group that enhances receptor interaction stability. This modification increases resistance to aminopeptidases, prolonging in vitro activity [6] [10].
  • D-Phe⁷: Substitutes L-Pro⁷ in native bradykinin, altering the C-terminal conformation. The D-stereochemistry disrupts the native β-turn geometry around residues 6–8, shifting Phe⁸ and Leu⁹ into a sterically constrained orientation incompatible with B2 receptor activation. This converts the ligand from an agonist to a competitive antagonist [6] [10].

Systematic studies show that D-amino acid substitutions near the cleavage site (e.g., between Phe⁵–Ser⁶) enhance enzymatic resistance. For example, substituting L-Ser⁶ with D-Ser reduces degradation by >80% in collagenase assays. However, substitutions at positions 4, 7, 8, or 9 diminish antagonist potency, indicating site-specific steric requirements [8]. Molecular dynamics simulations reveal that D-Phe⁷ restricts φ and ψ dihedral angles, preventing the C-terminus from adopting the helical fold required for B2 receptor activation [10].

Role of Hydroxyproline (Hyp³) in Receptor Binding Affinity

Hyp³ replaces native L-proline at position 3, profoundly impacting conformational stability and receptor engagement:

  • Thermodynamic Stability: The 4(R)-hydroxyl group of Hyp³ favors a trans peptide bond (≥98% population) due to stereoelectronic effects. This enhances pre-organization of the N-terminal motif (Arg¹–Hyp³–Gly⁴), stabilizing a Type II β-turn critical for receptor docking. Circular dichroism shows a 20% increase in helical propensity compared to Pro³-containing analogs [4] [9].
  • Receptor Selectivity: Hyp³ enables hydrogen bonding with B2 receptor residues (e.g., Asp⁶⁹ and His²⁶³). In collagen-integrin studies, Hyp-containing motifs (e.g., GFOGER) show 10-fold higher α1β1 integrin binding than non-hydroxylated versions (GFPGER). Similarly, Hyp³ in bradykinin analogs increases B2 receptor affinity (IC₅₀ = 8 nM vs. 1305 nM for B1) by forming a water-bridged interaction with Asp⁹⁵ of the receptor [4] [9] [10].
  • Structural Destabilization Without Hydroxylation: Non-hydroxylated collagen exhibits weakened integrin binding at physiological temperatures (37°C) due to triple-helix unfolding. Analogously, Pro³-containing bradykinin antagonists show reduced B2 affinity above 25°C, confirming Hyp³’s role in maintaining bioactive conformation [4] [9].

Table 2: Impact of Hydroxyproline on Peptide-Receptor Interactions

Peptide MotifReceptor/IntegrinBinding AffinityKey Interactions
GFOGER (Collagen)α1β1 integrin+++Arg²¹⁸–Hyp hydrogen bond
GFPGER (Collagen)α1β1 integrin+Weaker ionic interaction
[Hyp³]-Bradykinin analogB2 receptorIC₅₀ = 8 nMH-bond with Asp⁹⁵

Comparative Analysis with Native Bradykinin Sequence

Key structural and functional differences distinguish this analog from native bradykinin (Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷-Phe⁸-Arg⁹):

  • Sequence Modifications:
  • N-terminal extension: D-Arg⁰
  • Position 3: L-Proline → Hydroxyproline
  • Position 7: L-Proline → D-Phenylalanine
  • Position 8: L-Phenylalanine → Leucine [1] [6].
  • Conformational Effects:
  • Native bradykinin adopts a β-turn at Pro²–Pro³–Gly⁴–Phe⁵ and a C7-bend at Ser⁶–Pro⁷–Phe⁸. The analog’s Hyp³ stabilizes the N-terminal turn, while D-Phe⁷ disrupts the C-terminal bend, favoring an extended conformation [5] [10].
  • Receptor Specificity:
  • Native bradykinin activates both B1 (EC₅₀ = 1305 nM) and B2 receptors (EC₅₀ = 8 nM). The analog acts as a potent B2 antagonist (Kᵢ = 1.2 nM in guinea pig ileum assays) with negligible B1 affinity. Leu⁸ replaces Phe⁸, eliminating π-stacking with B1 receptor residues [1] [6] [10].
  • Functional Outcomes:
  • In rat uterus and guinea pig ileum assays, the analog inhibits bradykinin-induced contractions (IC₅₀ = 12 nM), whereas native bradykinin elicits maximal contraction at 100 nM. Dimerization studies show that linking two analog molecules at Ser⁶ via C6–C8 alkyl chains enhances potency 100-fold by avidity effects [6].

Table 3: Pharmacological Profile vs. Native Bradykinin

ParameterNative Bradykinin(D-Arg⁰,Hyp³,D-Phe⁷,Leu⁸)-Bradykinin
B1 ReceptorAgonist (EC₅₀ = 1305 nM)No activity
B2 ReceptorAgonist (EC₅₀ = 8 nM)Antagonist (Kᵢ = 1.2 nM)
Half-life (in vitro)<1 min>30 min
Key Conformationβ-turn at Pro²–Pro³Stabilized β-turn at Arg¹–Hyp³

Properties

Product Name

(D-Arg0,Hyp3,D-Phe7,Leu8)-Bradykinin

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C57H89N19O13

Molecular Weight

1248.4 g/mol

InChI

InChI=1S/C57H89N19O13/c1-32(2)25-39(47(81)71-38(54(88)89)19-11-23-67-57(63)64)72-49(83)41(27-34-15-7-4-8-16-34)73-50(84)42(31-77)74-48(82)40(26-33-13-5-3-6-14-33)69-45(79)29-68-51(85)44-28-35(78)30-76(44)53(87)43-20-12-24-75(43)52(86)37(18-10-22-66-56(61)62)70-46(80)36(58)17-9-21-65-55(59)60/h3-8,13-16,32,35-44,77-78H,9-12,17-31,58H2,1-2H3,(H,68,85)(H,69,79)(H,70,80)(H,71,81)(H,72,83)(H,73,84)(H,74,82)(H,88,89)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)

InChI Key

GGYJNSXTTQXAET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.